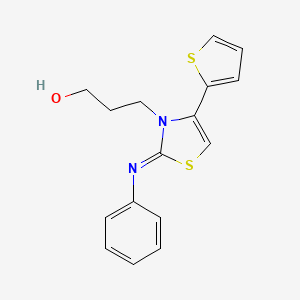
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between an aniline derivative and an aldehyde or ketone.
Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, followed by reduction to form the propanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be used to modify the phenylimino group or the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, organometallic reagents, and electrophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound may have potential as a pharmacophore for the development of new drugs.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-amine: Similar structure but with an amine group instead of a propanol group.
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
The unique combination of the thiazole, thiophene, and phenyl groups in (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol may confer specific properties that are not present in similar compounds. These properties could include specific electronic, steric, or pharmacokinetic characteristics that make it particularly useful for certain applications.
Properties
IUPAC Name |
3-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-10-5-9-18-14(15-8-4-11-20-15)12-21-16(18)17-13-6-2-1-3-7-13/h1-4,6-8,11-12,19H,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKWNVBRYAZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














